

Dimethyl Carbate: A Comparative Analysis of a Classic Insect Repellent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl carbate*

Cat. No.: *B1252131*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Dimethyl carbate**'s performance against other common insect repellents, supported by available experimental data. Due to the historical nature of its primary use, detailed peer-reviewed studies on **Dimethyl carbate** are limited compared to modern repellents. This guide synthesizes the available information to offer a comparative perspective.

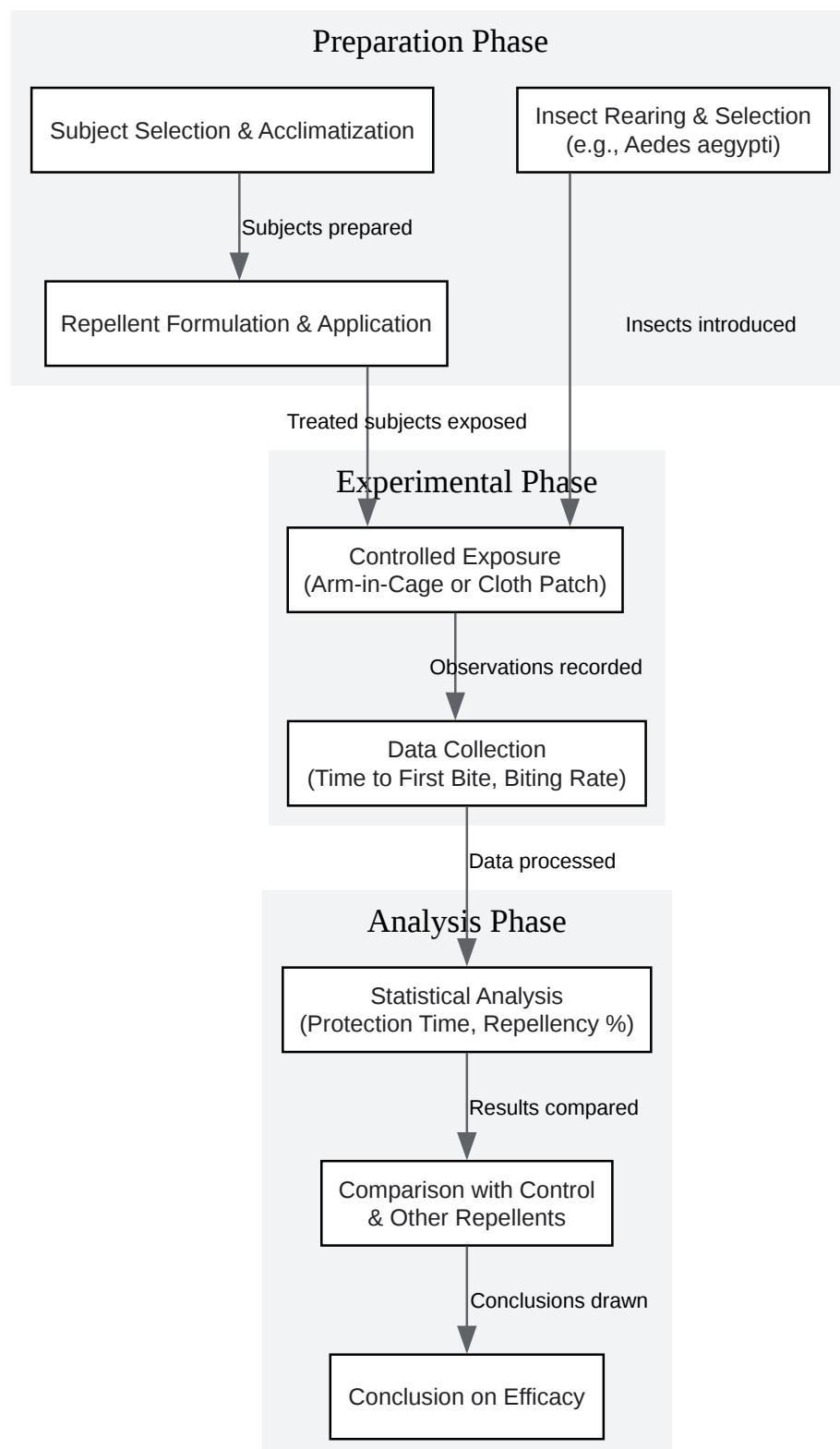
Overview of Dimethyl Carbate

Dimethyl carbate is an insect repellent that was historically used, notably as a component in military-grade repellent formulations. While it has been largely superseded by newer active ingredients, an examination of its efficacy provides valuable context for the development of modern repellents.

Comparative Efficacy of Insect Repellents

Quantitative data on the standalone efficacy of **Dimethyl carbate** is scarce in recent peer-reviewed literature. Much of the available information comes from older military and U.S. Department of Agriculture (USDA) reports, often evaluating it as part of a mixture. The following table summarizes available data on **Dimethyl carbate** and compares it with more extensively studied repellents: DEET, Picaridin, and IR3535.

Active Ingredient	Concentration	Test Insect(s)	Protection Time (Hours)	Repellency (%)	Source(s)
Dimethyl carbate	Component of M-2020 (30%)	Mosquitoes	Data on standalone efficacy is limited.	Data not available.	[1]
DEET	23.8%	Mosquitoes	~5	Not Specified	[2]
DEET	10%	Mosquitoes	~1.5	Not Specified	
Picaridin	20%	Mosquitoes	~5	Not Specified	
IR3535	20%	Aedes aegypti, Culex quinquefasciatus	~3-6.5	Not Specified	

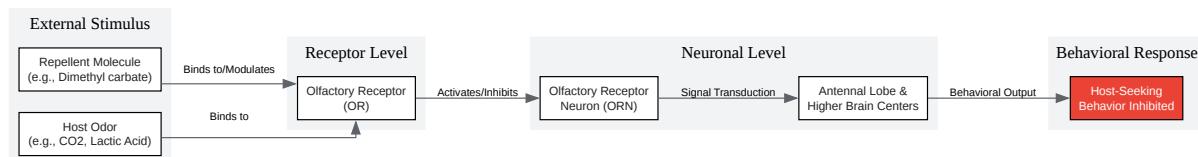

Note: The effectiveness of any repellent can vary significantly based on the concentration of the active ingredient, the species of insect, environmental conditions (e.g., temperature, humidity, wind), and the individual user's skin chemistry.

Experimental Protocols

Detailed experimental protocols for standalone **Dimethyl carbate** efficacy testing are not readily available in recent literature. However, standardized methods are used to evaluate the efficacy of insect repellents. A general workflow for such an evaluation is outlined below.

Typical Experimental Workflow for Repellent Efficacy Testing

A common method for testing the efficacy of topical insect repellents is the "arm-in-cage" or "cloth patch" test. The following diagram illustrates a generalized workflow for such an experiment.


[Click to download full resolution via product page](#)

Generalized workflow for insect repellent efficacy testing.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for many older repellents like **Dimethyl carbate** is not as well-elucidated as for modern compounds. Generally, insect repellents are thought to work by disrupting the olfactory receptors of insects, making it difficult for them to locate a host. DEET, for example, is known to interact with multiple olfactory receptors in mosquitoes. It is hypothesized that **Dimethyl carbate** functions in a similar manner, though specific receptor interactions have not been extensively studied.

The following diagram illustrates a simplified, hypothetical signaling pathway for an insect repellent.

[Click to download full resolution via product page](#)

Simplified hypothetical signaling pathway of an insect repellent.

Conclusion

Dimethyl carbate was a historically significant insect repellent, particularly in military applications as part of combination formulas. However, a lack of modern, comprehensive, peer-reviewed studies on its standalone efficacy makes direct quantitative comparison with contemporary repellents like DEET, Picaridin, and IR3535 challenging. The available historical context suggests it was effective, but the detailed performance data required by today's standards is largely absent from accessible literature. Future research could involve re-evaluating these historical compounds using modern methodologies to fully characterize their efficacy and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. EP3763212B1 - Arthropoda repellent composition - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dimethyl Carbate: A Comparative Analysis of a Classic Insect Repellent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252131#peer-reviewed-studies-on-the-effectiveness-of-dimethyl-carbate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com